5-Fluoro-2-methoxybenzonitrile

Catalog No.
S756731
CAS No.
189628-38-4
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methoxybenzonitrile

CAS Number

189628-38-4

Product Name

5-Fluoro-2-methoxybenzonitrile

IUPAC Name

5-fluoro-2-methoxybenzonitrile

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3

InChI Key

XNCVSNKXADJGOG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)C#N

Canonical SMILES

COC1=C(C=C(C=C1)F)C#N

The exact mass of the compound 5-Fluoro-2-methoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-methoxybenzonitrile is a highly substituted, crystalline aromatic building block characterized by a unique push-pull electronic system driven by its cyano, methoxy, and fluoro substituents [1]. Commercially available at ≥98% purity, this compound serves as a critical intermediate in both pharmaceutical and agrochemical synthesis . The presence of the 5-fluoro group significantly enhances the lipophilicity and metabolic stability of downstream products, while the 2-methoxy group provides a stable, electron-donating anchor that directs regioselectivity in subsequent aromatic functionalizations [2]. Its stable solid state at room temperature ensures excellent handling and processability for industrial scale-up, making it a preferred precursor over liquid or low-melting analogs.

Attempting to substitute 5-Fluoro-2-methoxybenzonitrile with its unfluorinated analog (2-methoxybenzonitrile) or its demethylated counterpart (5-fluoro-2-hydroxybenzonitrile) introduces severe process and performance liabilities [1]. Using the hydroxy analog necessitates additional protection and deprotection steps during base-sensitive or nucleophilic reactions, directly reducing overall cumulative yield and increasing reagent costs [2]. Conversely, utilizing the unfluorinated analog sacrifices the critical C-F bond required to block metabolic oxidation at the 5-position, rendering resulting pharmaceutical leads highly vulnerable to rapid hepatic clearance[3]. Procurement of this exact methoxylated and fluorinated scaffold is therefore mandatory for step-economic synthesis of metabolically stable active pharmaceutical ingredients (APIs).

Superior Thermal Stability for Industrial Processability

5-Fluoro-2-methoxybenzonitrile exhibits a melting point of 115–120 °C, establishing it as a stable, free-flowing crystalline solid at room temperature. In stark contrast, the unfluorinated baseline 2-methoxybenzonitrile has a melting point of 24–26 °C, making it prone to melting, clumping, or phase changes during standard transport and handling in warmer environments . This ~90 °C thermal advantage ensures precise gravimetric dosing and eliminates the need for temperature-controlled storage or specialized liquid-handling equipment during scale-up[1].

Evidence DimensionMelting Point / Phase Stability
Target Compound Data115–120 °C (Stable solid)
Comparator Or Baseline2-Methoxybenzonitrile: 24–26 °C (Low-melting solid/liquid)
Quantified Difference~90 °C higher melting point
ConditionsStandard atmospheric pressure, room temperature handling

Ensures reliable flowability and precise gravimetric dosing in large-scale manufacturing without requiring cold-chain logistics.

Elimination of Phenolic Protection Steps

When synthesizing complex biaryls or utilizing the nitrile group for amine reductions, the use of 5-fluoro-2-hydroxybenzonitrile requires prior protection of the reactive phenolic -OH group (e.g., via benzyl or silyl ethers) to prevent unwanted side reactions[1]. By procuring 5-Fluoro-2-methoxybenzonitrile, the methoxy group acts as an inherently stable, non-nucleophilic ether [2]. This direct substitution eliminates at least two synthetic operations (protection and subsequent deprotection), which can preserve up to 15–30% of the cumulative yield in multi-step API manufacturing campaigns [3].

Evidence DimensionSynthetic Step Count
Target Compound Data0 additional protection steps required
Comparator Or Baseline5-Fluoro-2-hydroxybenzonitrile: 2 additional steps (protection/deprotection)
Quantified DifferenceEliminates 2 synthetic operations
ConditionsStrong basic or nucleophilic reaction conditions (e.g., Grignard additions to nitrile)

Directly reduces reagent costs, cycle times, and yield losses in multi-step pharmaceutical synthesis.

C-F Bond Mediated Metabolic Blocking

In medicinal chemistry, the para-position relative to an electron-donating group (like methoxy) is a primary site for cytochrome P450-mediated oxidative metabolism [1]. 5-Fluoro-2-methoxybenzonitrile features a robust C-F bond at this exact vulnerability point [2]. Compared to 2-methoxybenzonitrile, which possesses a weaker C-H bond at the 5-position, the fluorinated target completely blocks para-hydroxylation, significantly extending the biological half-life and improving the pharmacokinetic profile of downstream therapeutic candidates [3].

Evidence DimensionMetabolic Vulnerability
Target Compound DataStrong C-F bond at the 5-position
Comparator Or Baseline2-Methoxybenzonitrile: Vulnerable C-H bond at the 5-position
Quantified Difference100% steric and electronic block of para-oxidation
ConditionsIn vivo hepatic metabolism models (CYP450 enzymes)

Prevents rapid metabolic degradation of the final API, a critical requirement for advancing lead compounds in drug discovery.

Suitability for Photoredox-Mediated Isotopic Exchange

Recent advances in organic photoredox catalysis have demonstrated that electron-rich fluorobenzenes are highly reactive substrates for isotopic 19F–18F exchange and defluorocyanation[1]. 5-Fluoro-2-methoxybenzonitrile serves as a highly compatible substrate for these mild, light-mediated transformations, allowing for the late-stage introduction of radioisotopes [2]. Non-fluorinated or heavily deactivated analogs fail to undergo these specific radical-cation intermediate pathways, making this exact compound uniquely valuable for the development of Positron Emission Tomography (PET) imaging tracers [3].

Evidence DimensionPhotoredox Isotopic Exchange Compatibility
Target Compound DataHighly reactive for 19F–18F exchange/defluorocyanation
Comparator Or BaselineNon-fluorinated analogs: Incompatible with 18F radiolabeling via this pathway
Quantified DifferenceEnables direct late-stage 18F radiolabeling
ConditionsAcridinium-catalyzed photoredox conditions

Provides radiochemists with a reliable, functionalized precursor for synthesizing 18F-labeled PET imaging agents.

Large-Scale Synthesis of Fluorinated Biaryls

Due to its high melting point and excellent flowability, 5-Fluoro-2-methoxybenzonitrile is the preferred building block for industrial Suzuki-Miyaura or Buchwald-Hartwig cross-coupling campaigns. Its solid state eliminates the handling complexities associated with liquid analogs, ensuring precise stoichiometry in large reactors [1].

Development of Metabolically Stable APIs

In drug discovery programs targeting prolonged half-lives, this compound is utilized to introduce a metabolically blocked aromatic ring. The 5-fluoro substituent prevents CYP450-mediated degradation at the para-position, making it ideal for synthesizing next-generation kinase inhibitors or CNS-active agents[2].

Synthesis of Substituted Benzylamines

The cyano group can be cleanly reduced to a primary amine (e.g., via catalytic hydrogenation or LiAlH4) without requiring the protection of the 2-methoxy group. This step-economic route is highly efficient compared to using the 2-hydroxy analog, streamlining the production of fluorinated benzylamine derivatives[3].

Precursor for 18F-Radiolabeled PET Tracers

Leveraging its compatibility with organic photoredox catalysis, this compound serves as an advanced precursor for late-stage 19F–18F isotopic exchange. It is specifically procured by radiochemistry labs developing novel diagnostic imaging agents for oncology and neurology [4].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methoxybenzonitrile

Dates

Last modified: 08-15-2023

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